Retosiban
Overview
Description
Retosiban, also known as GSK-221149-A, is a small molecule oxytocin receptor antagonist. It is primarily developed by GlaxoSmithKline for the treatment of preterm labor. The compound has shown promising results in prolonging pregnancy and reducing preterm birth by inhibiting oxytocin-mediated uterine contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Retosiban is synthesized through a series of chemical reactions involving the formation of a piperazine-2,5-dione core. The synthetic route typically involves the following steps:
- Formation of the piperazine-2,5-dione core.
- Introduction of the butan-2-yl group.
- Addition of the dihydro-1H-inden-2-yl group.
- Attachment of the oxazol-4-yl and morpholin-4-yl groups .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as minimizing the use of hazardous reagents and conditions. The process is typically carried out in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Retosiban undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the butan-2-yl group.
Reduction: The compound can be reduced at various functional groups, such as the oxazol-4-yl group.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine-2,5-dione core.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Retosiban has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying oxytocin receptor antagonists and their interactions with receptors.
Biology: Used in studies involving uterine contractility and the role of oxytocin in labor.
Medicine: Investigated for its potential use in preventing preterm labor and improving neonatal outcomes.
Industry: Used in the development of new tocolytic agents and other therapeutic compounds
Mechanism of Action
Retosiban exerts its effects by competitively binding to the oxytocin receptor, thereby blocking the action of oxytocin. This prevents the oxytocin-mediated contraction of the uterine smooth muscle, which is crucial during the initiation of preterm labor. The molecular targets involved include the oxytocin receptor and associated signaling pathways, such as the inositol 1,4,5-trisphosphate (IP3) pathway .
Comparison with Similar Compounds
Similar Compounds
Atosiban: Another oxytocin receptor antagonist used for the treatment of preterm labor.
Epelsiban: A small molecule oxytocin receptor antagonist with similar pharmacological properties.
Uniqueness of Retosiban
This compound is unique in its high affinity for the oxytocin receptor and its greater selectivity over related vasopressin receptors. This makes it a more effective and targeted treatment option for preterm labor compared to other similar compounds .
Properties
IUPAC Name |
(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGDGRBPMVYPB-FDUHJNRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231559 | |
Record name | Retosiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820957-38-8 | |
Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-4-oxazolyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=820957-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retosiban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820957388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retosiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Retosiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETOSIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIE06H28OX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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